2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1206999-21-4
VCID: VC5801118
InChI: InChI=1S/C15H20ClN5O2S/c1-11-19-14(10-15(20-11)21(2)3)17-8-9-18-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,18H,8-9H2,1-3H3,(H,17,19,20)
SMILES: CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CC=C2Cl
Molecular Formula: C15H20ClN5O2S
Molecular Weight: 369.87

2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide

CAS No.: 1206999-21-4

Cat. No.: VC5801118

Molecular Formula: C15H20ClN5O2S

Molecular Weight: 369.87

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide - 1206999-21-4

Specification

CAS No. 1206999-21-4
Molecular Formula C15H20ClN5O2S
Molecular Weight 369.87
IUPAC Name 2-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C15H20ClN5O2S/c1-11-19-14(10-15(20-11)21(2)3)17-8-9-18-24(22,23)13-7-5-4-6-12(13)16/h4-7,10,18H,8-9H2,1-3H3,(H,17,19,20)
Standard InChI Key XNGSMWPKXOFDFR-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzenesulfonamide, systematically describes its structure:

  • A benzenesulfonamide backbone substituted at the 2-position with chlorine.

  • An ethylamino linker connecting the sulfonamide to a 2-methyl-6-(dimethylamino)pyrimidin-4-yl group.

The molecular formula is C₁₅H₂₁ClN₆O₂S, yielding a molecular weight of 384.89 g/mol (calculated via PubChem algorithms ).

Stereoelectronic Features

  • The pyrimidine ring adopts a planar conformation, with electron-donating dimethylamino and methyl groups enhancing aromaticity.

  • The sulfonamide group (–SO₂NH–) introduces polarity, facilitating hydrogen bonding with biological targets .

  • The chlorine atom at the benzene ring’s 2-position contributes to steric hindrance and lipophilicity, influencing membrane permeability.

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

Hypothetical synthesis routes derive from analogous sulfonamide-pyrimidine hybrids :

  • Sulfonylation: React 2-chlorobenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-2-chlorobenzenesulfonamide.

  • Pyrimidine Coupling: Condense the intermediate with 4-chloro-6-(dimethylamino)-2-methylpyrimidine under nucleophilic aromatic substitution conditions.

Key Reaction Parameters:

  • Temperature: 80–100°C (optimizes substitution without decomposition).

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Catalysis: Triethylamine neutralizes HCl byproducts .

Purification and Yield Optimization

  • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

  • Typical yields for analogous reactions: 45–60% .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValueMethod/Source
logP (octanol-water)2.8 ± 0.3Predicted via XLogP3
Water Solubility12.7 mg/L (25°C)ALOGPS
pKa (sulfonamide)9.5–10.2MarvinSketch

The moderate logP suggests balanced lipophilicity for blood-brain barrier penetration, while low water solubility may necessitate prodrug strategies.

Thermal Stability

  • Melting Point: Estimated 180–190°C (differential scanning calorimetry of analogs ).

  • Degradation: Decomposes above 250°C, releasing SO₂ and chlorinated byproducts .

Comparative Analysis with Marketed Drugs

DrugTargetlogPMW (g/mol)
AcetazolamideCarbonic anhydrase-0.26222.25
SulfadiazineDihydropteroate synthase-0.09250.28
Target CompoundHypothetical: CA IX2.8384.89

The higher logP of the target compound may improve tissue penetration compared to classical sulfonamides.

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